N-[4-[(E)-2-nitroethenyl]phenyl]acetamide
Description
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide is an organic compound with the molecular formula C10H10N2O3 It is characterized by the presence of a nitroethenyl group attached to a phenyl ring, which is further connected to an acetamide group
Properties
IUPAC Name |
N-[4-(2-nitroethenyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-8(13)11-10-4-2-9(3-5-10)6-7-12(14)15/h2-7H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLIIZFNXSJVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298388 | |
| Record name | N-[4-[(E)-2-nitroethenyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20805-52-1 | |
| Record name | N-[4-[(E)-2-nitroethenyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-2-nitroethenyl]phenyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with acetamide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or nitrate derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: N-[4-[(E)-2-aminoethenyl]phenyl]acetamide.
Oxidation: N-[4-[(E)-2-nitrosoethenyl]phenyl]acetamide or N-[4-[(E)-2-nitrateethenyl]phenyl]acetamide.
Substitution: Halogenated derivatives such as N-[4-[(E)-2-nitroethenyl]-2-chlorophenyl]acetamide.
Scientific Research Applications
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-[(E)-2-nitroethenyl]phenyl]acetamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
N-[4-[(E)-2-nitroethenyl]phenyl]acetamide can be compared with similar compounds such as:
N-[4-[(E)-2-nitroethenyl]phenyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-[4-[(E)-2-nitroethenyl]phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-[4-[(E)-2-nitroethenyl]phenyl]butyramide: Similar structure but with a butyramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
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